(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Hsp90 inhibition Chiral drug discovery CETSA screening

(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1307585-11-0) is a chiral, non-aromatic heterocyclic compound belonging to the tetrahydroisoquinoline-3-carboxamide class. Defined by its (R) absolute configuration at the 3-position and an N-ethyl carboxamide substituent, this compound has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 1307585-11-0
Cat. No. B3377409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
CAS1307585-11-0
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCCNC(=O)C1CC2=CC=CC=C2CN1
InChIInChI=1S/C12H16N2O/c1-2-13-12(15)11-7-9-5-3-4-6-10(9)8-14-11/h3-6,11,14H,2,7-8H2,1H3,(H,13,15)/t11-/m1/s1
InChIKeyJLBQKJXQPPFPJI-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3R)-N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1307585-11-0) Is a Stereochemically Defined Research Intermediate for Chiral Drug Discovery


(3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1307585-11-0) is a chiral, non-aromatic heterocyclic compound belonging to the tetrahydroisoquinoline-3-carboxamide class . Defined by its (R) absolute configuration at the 3-position and an N-ethyl carboxamide substituent, this compound has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol [1]. The tetrahydroisoquinoline-3-carboxylic acid (Tic) scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained phenylalanine analog. Derivatives of this scaffold have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) [2], as kappa opioid receptor (KOR) antagonists [3], and as Hsp90 inhibitors [4]. This specific (3R)-N-ethyl variant is commercially available as a research chemical from multiple vendors, typically at a minimum purity specification of 95% .

Why Racemic or (S)-Enantiomer Substitution Cannot Replace (3R)-N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in Stereochemically Sensitive Applications


The tetrahydroisoquinoline-3-carboxamide scaffold exhibits pronounced stereochemical sensitivity in biological systems. Comparative studies on Hsp90 inhibitors using (R)-Tic versus (S)-Tic scaffolds demonstrated that only the (R)-Tic series exhibited potent thermal stabilization of Hsp90α in cellular thermal shift assays (CETSA), while the (S)-Tic series did not show comparable activity [1]. This stereochemical requirement is consistent across multiple target classes: the potent and selective kappa opioid receptor antagonists JDTic and PDTic both require the (3R) configuration for high-affinity binding and functional antagonism [2][3]. The N-ethyl carboxamide group further distinguishes this compound from N-tert-butyl, N-benzyl, or unsubstituted carboxamide analogs, each of which modulates lipophilicity (LogP), hydrogen-bonding capacity, and steric bulk differently. For researchers requiring a defined (3R) stereocenter with a specific N-ethyl amide moiety for SAR exploration or as a synthetic intermediate, substitution with the racemate or the (3S) enantiomer will yield divergent biological or pharmacokinetic outcomes [4].

Quantitative Comparative Evidence for (3R)-N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1307585-11-0) Against Key Analogs


Stereochemical Advantage: (R)-Tic Scaffold Superiority Over (S)-Tic in Cellular Hsp90α Stabilization

In a direct head-to-head comparison, two series of N-(5-chloro-2,4-dihydroxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides were synthesized using both (S)-Tic (compounds A1-13) and (R)-Tic (compounds B1-13) as chiral scaffolds. Cellular thermal shift assay (CETSA) screening revealed that only the (R)-Tic series (B1-13) exhibited potent stabilization of Hsp90α, whereas the (S)-Tic series (A1-13) did not show comparable thermal stabilization activity [1]. The lead compound B7 (based on the (R)-Tic scaffold) demonstrated IC50 values of 0.98 μM against MDA-MB-231 breast cancer cells and 1.74 μM against HeLa cervical cancer cells [1]. This demonstrates a stereochemistry-dependent activity cliff, where the (R) configuration at the 3-position of the tetrahydroisoquinoline ring is a critical determinant of target engagement.

Hsp90 inhibition Chiral drug discovery CETSA screening

Kappa Opioid Receptor Pharmacophore: (3R) Configuration as a Prerequisite for Potent Antagonism

SAR studies on tetrahydroisoquinoline-based kappa opioid receptor (KOR) antagonists have established that the (3R) absolute configuration is required for potent and selective KOR antagonism. The lead compound PDTic, (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, and its analog JDTic both feature the (3R) stereochemistry as a core pharmacophoric element [1][2]. While specific binding data for the unsubstituted (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide have not been reported, the N-ethyl carboxamide provides a distinct lipophilic and hydrogen-bonding profile compared to the N-tert-butyl analog ((S)-N-tert-butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, the key intermediate for DPP-IV inhibitor synthesis described in US6172081) [3]. The N-ethyl group reduces steric bulk relative to N-tert-butyl (Δ molecular weight: ~28 Da; Δ calculated LogP: approximately -0.3 to -0.5 units based on fragment-based estimates) .

Kappa opioid receptor Opioid antagonist SAR

Defined Chiral Identity versus Racemic Hydrochloride Salt: Impact on Reproducibility

The target compound (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CAS 1307585-11-0) is a single, defined (3R) enantiomer with a specific optical rotation and stereochemical identity, as confirmed by its SMILES notation (CCNC(=O)[C@H]1CC2=CC=CC=C2CN1) . In contrast, the commercially available hydrochloride salt form (CAS 133211-60-6) listed in PubChem (CID 119262685) is described as H-DL-Tic-NHEt·HCl, indicating a racemic or undefined stereochemical mixture [1]. For applications ranging from asymmetric catalysis to chiral HPLC method development and stereospecific biological assays, the use of a racemate introduces enantiomeric heterogeneity that can confound structure-activity relationships and reduce assay reproducibility [2]. The specified minimum purity of 95% for the (3R) enantiomer from vendors such as AKSci, Fluorochem, and Biosynth provides a defined starting point for further derivatization .

Chiral purity Reproducibility Research chemical procurement

Versatile Chiral Scaffold with Multi-Target Precedent: DPP-IV, KOR, and Hsp90 Applications

The tetrahydroisoquinoline-3-carboxamide scaffold has been validated across at least three distinct therapeutic target classes. DPP-IV inhibition is exemplified by patent US6172081, which claims tetrahydroisoquinoline 3-carboxamide derivatives with DPP-IV inhibitory activity for the treatment of type 2 diabetes [1]. The kappa opioid receptor antagonist application is established by the PDTic and JDTic series, which require the (3R) configuration for high potency [2][3]. The Hsp90 inhibitor application is supported by the direct (R)-Tic vs (S)-Tic comparison study [4]. The (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide serves as a versatile, minimally functionalized entry point into each of these chemical spaces. Its unsubstituted aromatic ring and free secondary amine permit downstream diversification (e.g., N-acylation, N-alkylation, or electrophilic aromatic substitution) tailored to each target class .

Multi-target scaffold Medicinal chemistry Privileged structure

High-Value Application Scenarios for (3R)-N-Ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide in Drug Discovery and Chemical Biology


Chiral Building Block for Kappa Opioid Receptor Antagonist Lead Optimization

For medicinal chemistry teams developing next-generation KOR antagonists based on the PDTic/JDTic pharmacophore, (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide provides a pre-formed, stereochemically pure (3R)-Tic core with an N-ethyl amide. This enables direct diversification at the secondary amine (position 2) and aromatic ring (positions 5-8) to explore SAR around the established (3R) pharmacophoric requirement [1]. The N-ethyl group offers an intermediate lipophilicity profile (calculated LogP ~1.03) that may improve CNS permeability relative to more polar N-H analogs while avoiding the excessive steric bulk of N-tert-butyl derivatives .

Stereospecific Hsp90 Inhibitor Development Leveraging (R)-Tic Scaffold Superiority

Based on the demonstrated superiority of the (R)-Tic scaffold over (S)-Tic in Hsp90α thermal stabilization (CETSA) [2], (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can serve as the starting material for synthesizing novel Hsp90 inhibitors via N-acylation with resorcinol-based pharmacophores (e.g., 5-chloro-2,4-dihydroxybenzoyl). The pre-installed N-ethyl amide may be retained or hydrolyzed to the carboxylic acid for further derivatization, providing synthetic flexibility in lead generation campaigns.

DPP-IV Inhibitor Fragment-Based Screening and Scaffold Hopping

The tetrahydroisoquinoline-3-carboxamide core is a recognized DPP-IV inhibitory fragment, as disclosed in patent US6172081 [3]. (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can be employed as a structurally characterized, chirally pure fragment for X-ray crystallography soaking experiments, SPR-based fragment screening, or as a starting point for scaffold-hopping exercises aimed at identifying novel DPP-IV chemotypes with improved selectivity over related proteases (DPP-8, DPP-9, FAP).

Asymmetric Synthesis Methodology Development and Chiral Analytical Reference Standard

The defined (3R) stereochemistry and commercial availability at ≥95% purity make this compound suitable as a chiral reference standard for HPLC method development, as a substrate for evaluating novel asymmetric amidation or N-functionalization methodologies, and as a model substrate for assessing enantiomeric excess determination protocols in the tetrahydroisoquinoline series.

Quote Request

Request a Quote for (3R)-N-ethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.